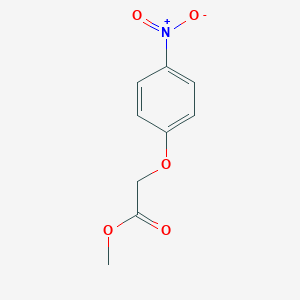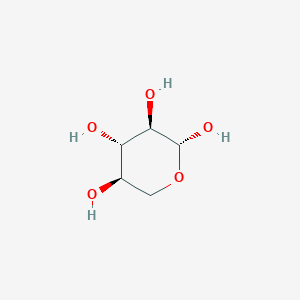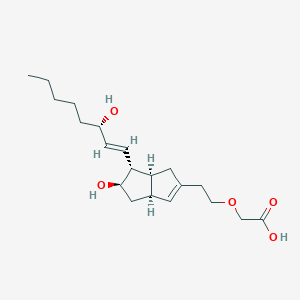
3-Oxaisocarbacyclin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxaisocarbacyclin is a synthetic compound that belongs to the prostacyclin family. It has been widely studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. 3-Oxaisocarbacyclin is a potent vasodilator and platelet aggregation inhibitor, which makes it an attractive candidate for the treatment of various conditions such as hypertension, thrombosis, and atherosclerosis.
Wirkmechanismus
The mechanism of action of 3-Oxaisocarbacyclin is complex and involves multiple pathways. One of its primary mechanisms of action is the activation of the prostacyclin receptor, which leads to the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells and the inhibition of platelet aggregation. 3-Oxaisocarbacyclin also has anti-inflammatory and anti-oxidant properties, which further contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Oxaisocarbacyclin are diverse and depend on the specific condition being treated. In general, 3-Oxaisocarbacyclin has been shown to have potent vasodilatory and platelet aggregation inhibitory effects. It also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Oxaisocarbacyclin is its potent vasodilatory and platelet aggregation inhibitory effects, which make it an attractive candidate for the treatment of various cardiovascular diseases. However, the synthesis of 3-Oxaisocarbacyclin is a complex process that requires specialized knowledge and expertise. Additionally, the effects of 3-Oxaisocarbacyclin may vary depending on the specific condition being treated, which makes it challenging to develop a one-size-fits-all treatment approach.
Zukünftige Richtungen
There are several future directions for the study of 3-Oxaisocarbacyclin. One area of research is the development of novel synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of 3-Oxaisocarbacyclin in other conditions such as diabetes and cancer. Additionally, further research is needed to elucidate the specific mechanisms of action of 3-Oxaisocarbacyclin and to identify potential drug targets for its use in the treatment of various conditions.
Synthesemethoden
The synthesis of 3-Oxaisocarbacyclin is a complex process that involves several steps. The first step involves the preparation of the starting material, which is a derivative of prostaglandin E1. This derivative is then subjected to a series of chemical reactions, including cyclization, reduction, and oxidation, to yield the final product. The synthesis of 3-Oxaisocarbacyclin is a challenging process that requires specialized knowledge and expertise.
Wissenschaftliche Forschungsanwendungen
3-Oxaisocarbacyclin has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its efficacy in the treatment of various cardiovascular diseases, including hypertension, thrombosis, and atherosclerosis. 3-Oxaisocarbacyclin has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.
Eigenschaften
CAS-Nummer |
106402-09-9 |
|---|---|
Produktname |
3-Oxaisocarbacyclin |
Molekularformel |
C20H32O5 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-[2-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
OXEROCNJZXXLDX-BJNWZJAMSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCOCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
Synonyme |
3-oxa-9(O)-methano-delta(6(9alpha))-prostaglandin I1 3-oxa-9(O)-methano-delta(6,9)prostaglandin I(1) 3-oxaisocarbacyclin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



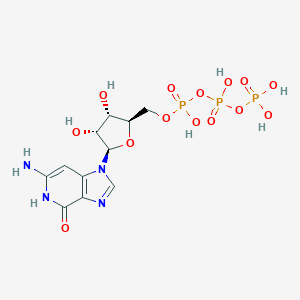
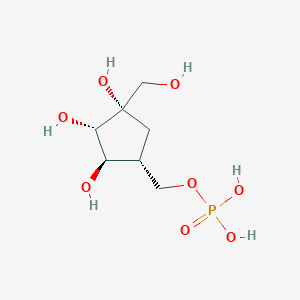
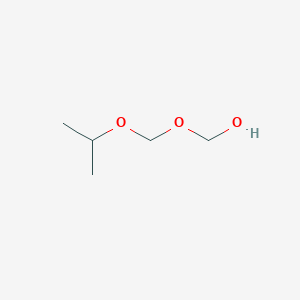
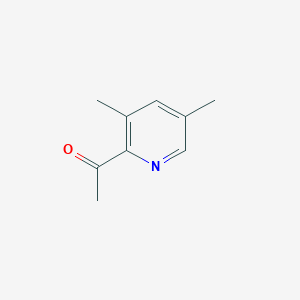
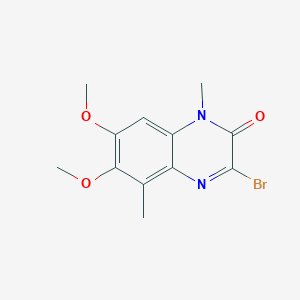
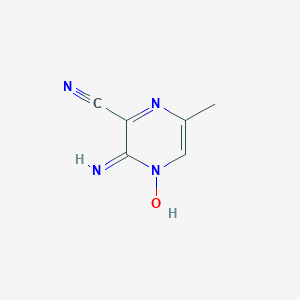
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
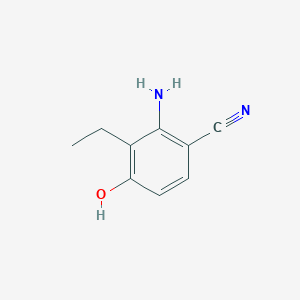
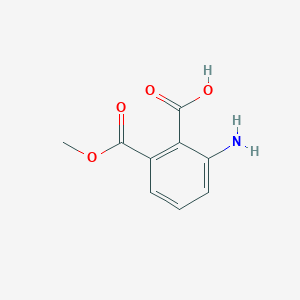
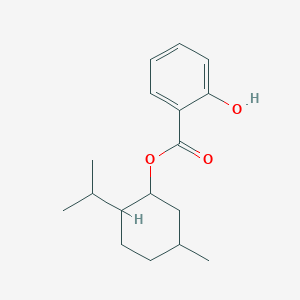
![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
